1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride
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Overview
Description
1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C2HCl2F3O2S and a molecular weight of 217. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of both chloro and trifluoro groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing their function .
Mode of Action
It is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound .
Preparation Methods
The synthesis of 1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in biochemical research for modifying biomolecules.
Industry: It is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-Chloro-2,2,2-trifluoroethane-1-sulfonyl chloride can be compared with other similar compounds such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Used in various chemical synthesis applications.
2,2,2-Trifluoroethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity .
The uniqueness of this compound lies in its specific combination of chloro and trifluoro groups, which impart distinct reactivity and stability compared to other compounds.
Properties
IUPAC Name |
1-chloro-2,2,2-trifluoroethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F3O2S/c3-1(2(5,6)7)10(4,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXRQJIUTKPHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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